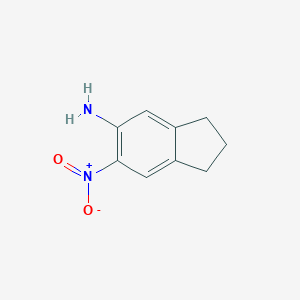

6-nitro-2,3-dihydro-1H-inden-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-2,3-dihydro-1H-inden-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-8-4-6-2-1-3-7(6)5-9(8)11(12)13/h4-5H,1-3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUYEDQKIFUIIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377047 | |

| Record name | 6-Nitro-2,3-dihydro-1H-inden-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52957-66-1 | |

| Record name | 2,3-Dihydro-6-nitro-1H-inden-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52957-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-2,3-dihydro-1H-inden-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Electrophilic Aromatic Substitution Mechanisms on Indane Systems

The synthesis of 6-nitro-2,3-dihydro-1H-inden-5-amine precursors often involves electrophilic aromatic substitution on the indane ring system. The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions. For instance, the nitration of an amino-substituted indane would be directed ortho and para to the activating amino group. However, to achieve the specific 5-amino-6-nitro substitution pattern, a multi-step synthesis is typically required, often involving the nitration of an N-acyl protected aminoindane to control the position of the incoming nitro group. The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate is influenced by the electronic nature of the substituents already present on the aromatic ring.

Understanding Nucleophilic Attack and Substitution Pathways

The electron-deficient nature of the aromatic ring in this compound, due to the potent electron-withdrawing nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr). Nucleophiles can attack the carbon atom bearing the nitro group or other suitable leaving groups, proceeding through a Meisenheimer complex intermediate. The stability of this intermediate is key to the reaction's feasibility. The presence of the activating nitro group is often a prerequisite for such transformations on this scaffold.

Mechanistic Aspects of Reductive and Oxidative Transformations

The nitro group of this compound is readily reduced to an amino group, a common transformation in the synthesis of diaminoindane derivatives. This reduction can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride in acidic media. The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. Conversely, the amino group can undergo oxidative transformations, though this is less common for this specific compound.

A study on the reduction of a related compound, 5-amino-6-nitro-2,3-dihydro-1H-indene, demonstrated that selective reduction of the nitro group could be achieved using sodium dithionite, yielding 2,3-dihydro-1H-indene-5,6-diamine.

| Transformation | Reagents and Conditions | Product | Reference |

| Reduction of Nitro Group | Sodium Dithionite | 2,3-dihydro-1H-indene-5,6-diamine | |

| Reduction of Nitro Group | H2, Pd/C | 2,3-dihydro-1H-indene-5,6-diamine | |

| Reduction of Nitro Group | SnCl2, HCl | 2,3-dihydro-1H-indene-5,6-diamine |

Insights into Catalytic Reaction Pathways (e.g., C-H Functionalization, Cross-Coupling)

Modern synthetic methodologies, such as C-H functionalization and cross-coupling reactions, offer powerful tools for modifying the indane scaffold. While specific examples for this compound are not extensively documented, the principles of these reactions are applicable. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be employed to form new carbon-carbon or carbon-nitrogen bonds at the aromatic ring, provided a suitable leaving group is present. C-H activation could potentially be used to directly functionalize the aliphatic portion of the indane ring.

Bioreductive Activation Mechanisms for Nitro-Containing Scaffolds

Nitroaromatic compounds, including scaffolds like this compound, can undergo bioreductive activation. This process is particularly relevant in hypoxic environments, such as those found in solid tumors. Cellular reductases can reduce the nitro group to generate reactive intermediates, including nitroso, hydroxylamino, and amino species. These reactive intermediates can then covalently bind to cellular macromolecules like DNA and proteins, leading to cytotoxic effects. This mechanism is the basis for the development of some nitroaromatic compounds as hypoxia-selective anticancer drugs.

Stereochemical Control in Amine Synthesis and Stereoselective Annulations

While this compound itself is achiral, the introduction of substituents on the five-membered ring or the formation of new rings through annulation can create stereocenters. Achieving stereochemical control in the synthesis of such derivatives is a significant challenge. Asymmetric synthesis strategies, such as the use of chiral catalysts or auxiliaries, can be employed to control the stereochemical outcome of reactions. For example, stereoselective annulations could be used to construct fused ring systems with defined stereochemistry.

Intermediate Formation and Transformation in Multi-Step Syntheses

A plausible synthetic route could involve the following key intermediates:

| Intermediate | Transformation |

| Indane | Friedel-Crafts Acylation |

| Acyl-indane | Nitration |

| Nitro-acyl-indane | Beckmann or Schmidt Rearrangement |

| N-Aryl-acetamide | Hydrolysis |

| Amino-nitro-indane |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for probing the molecular structure of 6-nitro-2,3-dihydro-1H-inden-5-amine, providing insights into its atomic connectivity and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, High-Field NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, ¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their chemical environments, and their proximity to one another. The aromatic region of the spectrum would be of particular interest, with distinct signals expected for the protons on the benzene (B151609) ring, influenced by the electron-donating amine group and the electron-withdrawing nitro group. The aliphatic protons of the dihydroindene core would also exhibit characteristic chemical shifts and coupling patterns.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would confirm the presence of the aromatic ring, the nitro- and amine-substituted carbons, and the aliphatic carbons of the five-membered ring.

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. High-field NMR instruments would offer superior signal dispersion and sensitivity, which is essential for resolving complex spectra and observing subtle long-range couplings.

Hypothetical ¹H NMR Data for this compound: This table represents expected chemical shifts (δ) and is for illustrative purposes.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.0-7.5 | Singlet | 1H |

| Aromatic-H | 6.5-7.0 | Singlet | 1H |

| -NH₂ | 3.5-5.0 | Broad Singlet | 2H |

| Aliphatic-CH₂ | 2.8-3.2 | Multiplet | 4H |

Mass Spectrometry (MS, GC-MS, LC-MS, ESI-MS, HRMS, MS/MS, MALDI-TOF)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, techniques such as Electrospray Ionization (ESI-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be suitable for generating the molecular ion.

High-Resolution Mass Spectrometry (HRMS) would be critical for determining the precise mass of the molecular ion, which allows for the unambiguous determination of the elemental formula (C₉H₁₀N₂O₂). Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion, providing valuable structural information based on the observed fragment ions. This fragmentation pattern can help to confirm the connectivity of the nitro, amine, and dihydroindene moieties.

Expected Mass Spectrometry Data for this compound:

| Technique | Expected Result | Information Gained |

|---|---|---|

| ESI-MS | [M+H]⁺ at m/z 179.08 | Molecular Weight Confirmation |

| HRMS | Exact mass measurement | Elemental Formula Determination |

Infrared (IR) Spectroscopy (FT-IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amine group, the asymmetric and symmetric stretches of the nitro group, and the C-H stretches of the aromatic and aliphatic portions of the molecule.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| N=O Stretch (Nitro, Asymmetric) | 1500-1550 |

| N=O Stretch (Nitro, Symmetric) | 1300-1370 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. The aromatic ring system in this compound, substituted with both an auxochrome (amine) and a chromophore (nitro group), would result in characteristic absorption maxima (λmax) in the UV-Vis spectrum. The position and intensity of these absorptions are sensitive to the solvent and pH, providing further insight into the electronic structure of the molecule.

Chromatographic Separation and Analysis Techniques

Chromatographic methods are essential for the purification of this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) (including Chiral HPLC for Enantiomeric Purity)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed to assess the purity of this compound. The retention time of the compound would be a key identifier under specific chromatographic conditions. The purity would be determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Since the dihydroindene core can be chiral, if the synthesis is not stereospecific, the product could exist as a racemic mixture of enantiomers. Chiral HPLC would be necessary to separate and quantify these enantiomers to determine the enantiomeric purity of the sample.

Illustrative HPLC Parameters for Purity Analysis:

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific λmax |

| Column Temperature | 25 °C |

In-depth Analysis of this compound Reveals Limited Publicly Available Data

Our investigation did identify a research article that explicitly names this compound as a starting material for the synthesis of benzotriazine di-N-oxides. This study mentions the use of Thin-Layer Chromatography (TLC) for monitoring the progress of a reaction involving this compound. However, the report does not provide specific parameters of the TLC method used, such as the composition of the mobile phase, the type of stationary phase, or the resulting Rf value for the compound itself. Furthermore, while the study provides a 1H-NMR spectrum for a product synthesized from this compound, it does not include the NMR data for the starting material.

Searches for other advanced analytical data, as specified in the user's request, did not yield any specific results for this compound. There is no publicly available information regarding its analysis by Gas Chromatography (GC) or its coupling with Mass Spectrometry (GC-MS), which would typically provide retention times and mass fragmentation patterns crucial for its identification and purity assessment. Similarly, no data could be found on the application of Size Exclusion Chromatography (SEC) for this compound.

Furthermore, a critical component for the absolute structural elucidation, X-ray crystallography, has not been reported for this compound. Consequently, information on its crystal system, space group, and unit cell dimensions is absent from the scientific record. The same holds true for integrated analytical platforms and hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Diode-Array Detection and Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry (HPLC-UV(DAD)-APCI MS/MS).

Role of 6 Nitro 2,3 Dihydro 1h Inden 5 Amine As a Versatile Building Block

Intermediate in Complex Molecule Synthesis

The inherent reactivity of 6-nitro-2,3-dihydro-1H-inden-5-amine makes it a pivotal starting material or intermediate for constructing sophisticated molecular architectures. Its utility spans the synthesis of bioactive compounds, novel chemical frameworks, and a variety of heterocyclic systems.

Precursor for Pharmacologically Active Compounds

The 6-nitro-indane scaffold is a key constituent in the development of new therapeutic agents. The related compound, 6-nitro-2,3-dihydro-1H-inden-1-ol, is recognized as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. nih.gov This highlights the value of the 6-nitro-indane core in medicinal chemistry.

Research into related structures further underscores the potential of this scaffold. For instance, a series of 6-nitro-5-substituted aminoquinolines has been synthesized and evaluated for local anesthetic and anti-arrhythmic activities. researchgate.net Similarly, derivatives of 6-nitrobenzo[d]thiazol-2-amine have shown promise in mitigating epileptic conditions in preclinical studies. nih.gov The common ortho-nitro-amino motif present in this compound is a key feature in these pharmacologically active molecules, positioning the indane derivative as a valuable precursor for developing new drugs with a range of potential therapeutic applications.

Building Block for Novel Chemical Entities and Scaffolds

Aromatic nitro compounds are widely recognized for their role as versatile building blocks in the synthesis of new chemical entities. nih.gov The structure of this compound is particularly advantageous, offering multiple reaction sites for elaboration into more complex molecules. The indane framework provides a rigid, three-dimensional structure, while the amino and nitro groups offer handles for a variety of chemical modifications.

For example, the amino group can react with aldehydes and pyruvate (B1213749) derivatives in multicomponent reactions to form highly functionalized γ-lactam rings, a class of compounds investigated for their antiproliferative properties against various cancer cell lines. scilit.com The ability to construct such densely substituted, novel scaffolds makes this compound a significant tool for chemists in the exploration of new chemical space and the development of innovative molecular frameworks.

Applications in Heterocyclic Chemistry

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry, and this compound is a valuable precursor in this field.

Pyrimidine-containing compounds: The amino group of the molecule allows it to be readily used in the synthesis of pyrimidine (B1678525) derivatives. nih.gov Pyrimidines can be constructed through the reaction of an amine with 1,3-dicarbonyl compounds or their equivalents. Furthermore, the molecule can be used to create fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. nih.govlookchem.com The general synthetic approach involves the cyclization of appropriately substituted aminopyrimidines, a pathway accessible from precursors like this compound. lookchem.com

Benzotriazine Di-N-Oxides: The ortho-nitro-amino arrangement in this compound makes it a potential precursor for the synthesis of benzotriazine N-oxides. 1,2,4-Benzotriazine di-N-oxides, for example, have been identified as potent agents against both replicating and non-replicating Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov The synthesis of the benzotriazine ring system often involves the diazotization and cyclization of ortho-substituted anilines, such as 2-aminobenzamides. nih.gov While specific conditions may vary, the core structural motif of this compound makes it a plausible candidate for elaboration into these complex and biologically important heterocycles.

Structural Modifications and Derivatization

The synthetic versatility of this compound is largely due to the reactivity of its amino and nitro functional groups, which can be selectively modified. Additionally, the aromatic ring can undergo further substitution, guided by the electronic nature of the existing groups.

Functionalization of the Amino and Nitro Moieties

The amino and nitro groups are prime sites for chemical modification, allowing for the introduction of a wide array of other functional groups and the extension of the molecular structure.

Table 1: Key Functional Group Transformations

| Functional Group | Transformation | Reagents/Conditions | Product Functionality |

|---|---|---|---|

| Nitro Group | Reduction | H₂, PtO₂ nih.gov or Fe(salen) catalyst with H₃SiPh | Amino Group |

| Amino Group | Acylation | Acid chlorides, Anhydrides | Amide |

| Amino Group | Alkylation | Alkyl halides | Secondary/Tertiary Amine |

| Amino Group | Condensation | Triethyl orthoformate, Piperidine/Morpholine | Enaminonitrile nih.gov |

One of the most fundamental transformations is the reduction of the nitro group to a primary amine. This can be achieved under various conditions, including catalytic hydrogenation with catalysts like platinum oxide nih.gov or through iron-catalyzed reactions using silanes as the reducing agent. This conversion opens up a new set of synthetic possibilities, creating a diamino-indane derivative.

The primary amino group can undergo standard transformations such as acylation with acid chlorides or anhydrides to form amides, or alkylation to produce secondary and tertiary amines. It can also be converted into enaminonitriles, which are valuable intermediates for further heterocyclic synthesis. nih.gov

Regioselective Introduction of Additional Substituents

The introduction of new substituents onto the aromatic ring of this compound is governed by the directing effects of the existing amino and nitro groups. In electrophilic aromatic substitution, the powerful activating, ortho-, para-directing effect of the amino group and the strong deactivating, meta-directing effect of the nitro group work in concert.

This leads to a high degree of regioselectivity. Electrophilic attack is predicted to occur at the positions ortho and para to the amino group. Given that the para position is already occupied by the fused indane ring structure, and the C-6 position is occupied by the nitro group, electrophilic substitution is most likely to be directed to the C-4 position. The electron-withdrawing nitro group strongly activates adjacent positions for nucleophilic attack, which can lead to regioselective cine-substitution reactions, where a nucleophile attacks a position vicinal to the nitro group, leading to displacement of a different leaving group. nih.gov This predictable reactivity allows for the controlled and regioselective synthesis of more highly functionalized indane derivatives.

Development of New Materials and Chemical Probes

The unique structural characteristics of this compound, featuring a rigid indane scaffold with strategically positioned nitro and amino groups, make it a promising candidate as a versatile building block for the synthesis of novel materials and chemical probes. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring can impart interesting photophysical and electronic properties to polymers and fluorescent molecules derived from it.

While direct, extensive research on the application of this compound in materials science and as chemical probes is not widely documented, the broader class of aminoindane derivatives has been explored for various applications. These explorations provide a foundational understanding of the potential of this specific compound. For instance, aminoindane derivatives are recognized as important intermediates in medicinal chemistry. The rigid conformation of the aminoindane structure is a key feature in the design of various pharmacologically active agents.

In the realm of materials science, the incorporation of aromatic diamines is a well-established strategy for the synthesis of high-performance polymers such as polyimides. These materials are known for their exceptional thermal stability, mechanical strength, and chemical resistance. The diamino derivative of the title compound, obtained through the reduction of the nitro group, could potentially be used as a monomer in polycondensation reactions to create novel polyimides with tailored properties. The indane unit would introduce rigidity into the polymer backbone, potentially leading to materials with high glass transition temperatures and specific processing characteristics.

Furthermore, the field of chemical probes often utilizes fluorescent scaffolds that can be functionalized to detect specific analytes or to image biological processes. The amino group of this compound serves as a convenient handle for the attachment of fluorophores or other reporter groups. The inherent electronic properties of the nitro-amino substituted aromatic ring could also be harnessed to create "push-pull" fluorophores, where intramolecular charge transfer from the amino to the nitro group can result in environmentally sensitive fluorescence, making them suitable for use as polarity-sensitive probes.

Although specific research data on the direct use of this compound in these areas is limited in publicly accessible literature, the following table outlines the potential derivatives and their hypothetical applications based on the known chemistry of similar compounds.

| Derivative of this compound | Potential Application Area | Rationale |

| 2,3-Dihydro-1H-indene-5,6-diamine | Monomer for Polyimides | The diamino functionality allows for polymerization with dianhydrides to form high-performance polyimides. The rigid indane core could enhance thermal and mechanical properties. |

| N-(6-nitro-2,3-dihydro-1H-inden-5-yl)dansylamide | Fluorescent Chemical Probe | The amino group can be readily derivatized with a fluorophore like dansyl chloride. The resulting probe could exhibit environment-sensitive fluorescence due to the push-pull nature of the substituted indane. |

| Diazonium salt of this compound | Intermediate for Azo Dyes | The amino group can be converted to a diazonium salt, which can then be coupled with various aromatic compounds to produce a range of azo dyes with potential applications in materials science and as colorimetric sensors. |

Further research is necessary to synthesize these potential derivatives and to experimentally validate their properties and applications as new materials and chemical probes. The synthetic accessibility of this compound makes it an attractive starting material for such exploratory studies.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools for investigating the structure, dynamics, and electronic properties of molecules. These methods allow for the in-silico examination of 6-nitro-2,3-dihydro-1H-inden-5-amine, providing a foundational understanding of its chemical nature.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. These electronic parameters are crucial in predicting the molecule's reactivity.

The presence of both an electron-donating amino group (-NH2) and an electron-withdrawing nitro group (-NO2) on the aromatic ring significantly influences the electronic landscape of the molecule. DFT studies on similar nitroaromatic compounds have shown that the nitro group lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. Conversely, the amino group raises the energy of the HOMO, indicating a predisposition to electrophilic substitution. The interplay of these two groups on the indane scaffold dictates the regioselectivity of its reactions.

A hypothetical DFT analysis of this compound would likely reveal a significant dipole moment due to the opposing electronic effects of the amino and nitro groups. The calculated HOMO-LUMO gap would provide an indication of the molecule's kinetic stability and its potential for electronic transitions, which is relevant for applications in materials science.

Table 1: Predicted Electronic Properties of this compound from Theoretical DFT Calculations

| Property | Predicted Value/Characteristic | Implication |

| HOMO Energy | Relatively high | Susceptible to electrophilic attack |

| LUMO Energy | Relatively low | Susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Indicates kinetic stability and potential for UV-Vis absorption |

| Electron Density | High on the amino group and the aromatic ring, low on the nitro group | Guides regioselectivity of reactions |

| Electrostatic Potential | Negative potential around the nitro group, positive potential around the amino group | Influences intermolecular interactions |

Note: The values in this table are qualitative predictions based on the known effects of the functional groups and the general principles of DFT.

Computational methods are increasingly used to predict the outcomes of chemical reactions, thereby reducing the need for extensive experimental screening. For this compound, these predictions can be approached through several methodologies.

One approach involves the use of reaction templates, which are predefined reaction rules derived from known chemical transformations. By applying these templates to the target molecule, a set of plausible products can be generated. Machine learning models can then be employed to rank these potential products based on their likelihood of formation under specific reaction conditions. semanticscholar.orgmit.eduacs.org

Another, more sophisticated, approach utilizes quantum mechanics to model the reaction pathway and calculate the activation energies for different possible reactions. This allows for a more fundamental prediction of reaction outcomes. For instance, in predicting the site of electrophilic aromatic substitution on this compound, the relative activation energies for substitution at different positions on the aromatic ring could be calculated to determine the most likely product.

These computational tools can also aid in optimizing reaction conditions by simulating the effect of different solvents, temperatures, and catalysts on the reaction rate and selectivity.

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in drug discovery for predicting the interaction of a ligand with the binding site of a protein.

For this compound, molecular docking studies can be used to explore its potential as a ligand for various biological targets. The nitro group can act as a hydrogen bond acceptor, while the amino group can act as a hydrogen bond donor. The bicyclic indane scaffold provides a rigid framework that can fit into specific binding pockets.

Studies on other nitroaromatic compounds have demonstrated their ability to bind to various enzymes through interactions involving the nitro group. researchgate.netnih.gov For example, nitro-substituted benzamide derivatives have been shown to bind to the enzyme inducible nitric oxide synthase (iNOS), with the nitro groups playing a key role in the binding efficiency. nih.gov Similarly, molecular docking studies of nitrosamines with cytochrome P450 enzymes have highlighted the importance of hydrophobic interactions. heraldopenaccess.us

A hypothetical docking study of this compound with a target protein would involve generating a 3D model of the molecule and placing it in the binding site of the protein. The binding energy and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) would then be calculated to predict the binding affinity.

Structure-Activity Relationship (SAR) Studies (Theoretical Aspects)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve understanding how the chemical structure of a molecule relates to its biological activity. Theoretical SAR studies for this compound would focus on how modifications to its structure could affect its potential biological activity.

The bicyclic amine scaffold is considered a "privileged structure" in drug discovery, as it is found in many biologically active compounds. acs.orgenamine.netmykhailiukchem.org The rigidity of the indane core can lead to higher binding affinity and selectivity for a target receptor. enamine.net

Theoretical SAR studies would involve creating a library of virtual derivatives of this compound by modifying its functional groups and substituents. For example, the position of the nitro and amino groups could be varied, or additional substituents could be added to the aromatic or aliphatic rings. The predicted binding affinities of these virtual compounds to a specific target could then be calculated using molecular docking, and a quantitative structure-activity relationship (QSAR) model could be developed. This model would correlate specific structural features with predicted activity, guiding the synthesis of the most promising candidates.

Table 2: Theoretical SAR Considerations for this compound Derivatives

| Structural Modification | Predicted Effect on Activity | Rationale |

| Position of Nitro Group | Significant | Alters electronic properties and steric interactions in the binding pocket. |

| Position of Amino Group | Significant | Affects hydrogen bonding capabilities and overall polarity. |

| Substitution on Aromatic Ring | Modulatory | Can fine-tune lipophilicity, electronic properties, and steric fit. |

| Substitution on Aliphatic Ring | Modulatory | Can influence conformational preferences and interactions with hydrophobic pockets. |

| Replacement of Nitro Group | Significant | Would drastically change the electronic nature and potential for specific interactions. |

| Acylation of Amino Group | Significant | Alters hydrogen bonding capacity and introduces potential for new interactions. |

Prediction of Conformational Preferences and Intermolecular Interactions

The three-dimensional shape, or conformation, of a molecule is critical to its function, particularly its ability to interact with other molecules. For this compound, the five-membered ring of the indane scaffold is not planar and can adopt different puckered conformations.

Understanding the preferred conformation is crucial for predicting how the molecule will interact with other molecules. Intermolecular interactions, such as hydrogen bonding and van der Waals forces, are highly dependent on the spatial arrangement of atoms. The amino group can act as a hydrogen bond donor, while the nitro group and the π-system of the aromatic ring can act as hydrogen bond acceptors. These interactions are critical for understanding the molecule's properties in the solid state (crystal packing) and in solution.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Routes and Catalyst Systems

The synthesis of functionalized indanes is an area of active research, moving beyond classical methods like Friedel-Crafts reactions toward more sophisticated and selective catalytic systems. nih.gov The development of novel routes is crucial for accessing complex derivatives with high efficiency and stereocontrol.

Modern synthetic strategies increasingly rely on transition-metal catalysis. Palladium-catalyzed intramolecular C-H alkylation, for instance, allows for the construction of the indane core from readily available starting materials under mild conditions, tolerating a wide range of functional groups. organic-chemistry.org Similarly, nickel-catalyzed reactions have proven effective for creating indane structures, including those with challenging quaternary carbon centers, through intramolecular reductive Heck reactions or cross-coupling processes. organic-chemistry.org Rhodium catalysts, often used with diazoesters, can generate reactive metal carbenes that participate in intramolecular C-H insertion to form the indane skeleton. rsc.org

Organocatalysis has also emerged as a powerful tool. Chiral N-heterocyclic carbenes (NHCs), for example, can trigger intramolecular Michael additions to construct the indanyl skeleton with excellent enantioselectivity. rsc.org These methods offer metal-free alternatives, which can be advantageous in the synthesis of pharmaceutical intermediates.

While a specific, optimized route for 6-nitro-2,3-dihydro-1H-inden-5-amine is not widely published, its synthesis can be envisioned based on established methods for related isomers. For example, the synthesis of 6-nitro-2,3-dihydro-1H-inden-4-amine involves the nitration of an N-acetylated indane precursor using a mixture of nitric and sulfuric acids. chemicalbook.com A similar electrophilic nitration strategy, followed by reduction of a second nitro group or a directed amination, could be adapted to produce the 5-amino, 6-nitro isomer, depending on the starting material's substitution pattern.

Interactive Table 1: Overview of Modern Catalyst Systems for Indane Synthesis

| Catalyst System | Reaction Type | Key Features | Reference |

| Palladium(0) Complexes | Intramolecular C-H Alkylation | Mild conditions, high functional group tolerance. | organic-chemistry.org |

| Nickel(0) / TangPHOS | Intramolecular Arylcyanation | Creates quaternary carbon centers with high enantioselectivity. | organic-chemistry.org |

| Rhodium(II) Acetate | Intramolecular C-H Insertion | Utilizes diazo compounds to form the cyclopentane (B165970) ring. | rsc.org |

| N-Heterocyclic Carbenes (NHC) | Intramolecular Michael Addition | Organocatalytic, excellent enantiocontrol. | rsc.org |

| Gold(I) / Platinum(II) | C(sp³)–H Activation | Cyclization of o-substituted aryl alkynes to form indene (B144670) structures. | researchgate.net |

Development of More Efficient and Sustainable Methodologies

The principles of "green chemistry" are increasingly influencing the synthesis of fine chemicals and pharmaceutical intermediates. Research is focused on developing methodologies that are not only efficient but also environmentally benign and economically viable.

A key area of development is the use of continuous-flow synthesis. beilstein-journals.org This technology offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to perform reactions at a larger scale with a smaller footprint. researchgate.net The reduction of nitroarenes to primary amines, a critical step for obtaining the amine functionality in the target compound, has been successfully adapted to continuous-flow conditions using trichlorosilane, avoiding the need for heavy metal catalysts. beilstein-journals.org This metal-free approach provides the corresponding amines in high yields with very short reaction times. beilstein-journals.org

Sustainable catalyst design is another major focus. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a significant improvement over homogeneous systems. researchgate.net For example, sulfonic acid-functionalized magnetic nanoparticles have been developed as efficient and reusable catalysts for certain cyclization reactions. researchgate.net Furthermore, there is a drive to replace hazardous solvents with greener alternatives or to perform reactions under solvent-free conditions, as demonstrated in some Friedel-Crafts acetylations used in indane synthesis. researchgate.net

Interactive Table 2: Comparison of Batch vs. Continuous-Flow for Nitro Group Reduction

| Parameter | Conventional Batch Synthesis | Continuous-Flow Synthesis | Reference |

| Catalyst | Often uses heavy metals (e.g., Pd, Pt, Ni) on carbon. | Can be performed metal-free (e.g., HSiCl₃) or with packed-bed catalysts. | beilstein-journals.org |

| Reaction Time | Typically hours. | Can be reduced to minutes. | beilstein-journals.org |

| Safety | Handling of H₂ gas under pressure; potential for thermal runaway. | Improved heat dissipation; smaller reaction volumes enhance safety. | beilstein-journals.orgresearchgate.net |

| Scalability | Often requires significant process redevelopment for scale-up. | Scaling is achieved by extending operation time or using parallel reactors. | researchgate.net |

| Work-up | Catalyst filtration required; potential for metal contamination. | Can incorporate in-line extraction and purification, simplifying the process. | beilstein-journals.org |

Application of Advanced Analytical Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes, improving yields, and controlling selectivity. Advanced analytical techniques provide the detailed insights necessary to probe complex reaction pathways, identify transient intermediates, and elucidate the role of catalysts.

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone for structural elucidation. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of starting materials, intermediates, and the final this compound product. chemicalbook.com Advanced 2D NMR techniques (COSY, HSQC, HMBC) can establish connectivity within the molecule, which is crucial for unambiguously determining the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) , often coupled with liquid chromatography (LCMS), is essential for monitoring reaction progress and identifying products by their molecular weight. chemicalbook.com High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of the elemental composition of the product.

X-ray Crystallography offers the definitive method for determining the three-dimensional structure of crystalline compounds. nih.gov For complex indane derivatives, especially those with multiple stereocenters, single-crystal X-ray diffraction can unambiguously establish both the relative and absolute stereochemistry, providing invaluable information for designing enantioselective syntheses. nih.gov

In-situ Spectroscopic Techniques , such as real-time IR or NMR spectroscopy, are particularly powerful for mechanistic studies. By monitoring the reaction as it happens, chemists can observe the formation and decay of short-lived intermediates, providing direct evidence for proposed reaction pathways and catalyst turnover cycles.

Interactive Table 3: Role of Analytical Techniques in Indane Synthesis

| Analytical Technique | Information Provided | Application in Synthesis |

| NMR Spectroscopy | Molecular structure, connectivity, purity, and isomeric ratio. | Verifying the structure of this compound and its precursors. chemicalbook.com |

| Mass Spectrometry | Molecular weight, elemental composition, reaction monitoring. | Confirming reaction completion and identifying byproducts. chemicalbook.com |

| X-ray Crystallography | Absolute 3D structure, stereochemistry, bond lengths/angles. | Determining the exact configuration of chiral indane derivatives. nih.gov |

| FT-IR Spectroscopy | Presence of functional groups (e.g., -NO₂, -NH₂, C=O). | Tracking the conversion of functional groups during the synthesis. |

| In-situ Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. | Elucidating reaction kinetics and identifying transient species to understand the mechanism. |

Computational Design of New Indane-Based Scaffolds and Transformations

Computational chemistry has become an indispensable tool in modern chemical research, enabling the in silico design and evaluation of molecules and reaction pathways before committing to laborious and costly experimental work. uliege.be This approach is poised to accelerate the discovery of new indane-based scaffolds and the development of novel synthetic transformations.

Scaffold Design and Virtual Screening: The scaffold concept is central to medicinal chemistry for classifying and exploring core structures of bioactive compounds. nih.gov Computational methods allow for the generation of vast virtual libraries of indane derivatives by modifying substitution patterns on the core of this compound. These virtual compounds can then be screened for desired properties, such as predicted biological activity or drug-likeness, helping to prioritize synthetic targets. nih.govresearchgate.net

Mechanistic Investigation and Catalyst Design: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model reaction mechanisms at the atomic level. researchgate.net Researchers can calculate the energies of reactants, transition states, and products to map out the entire reaction coordinate. This provides deep insights into reaction barriers and the factors controlling selectivity. Such understanding is crucial for designing more efficient catalysts or modifying substrates to favor a desired reaction pathway.

Predicting Properties: Computational tools can predict a wide range of physicochemical properties, including structural, mechanical, and mass transport characteristics. uliege.bepolyu.edu.hk In the context of developing new materials or drug candidates based on the indane framework, these predictions can guide the design process to achieve optimal performance, whether for biological interaction or material function. mdpi.com

Interactive Table 4: Computational Approaches in Indane Chemistry

| Computational Method | Application | Goal | Reference |

| Scaffold Analysis | Generation and classification of molecular hierarchies from core structures. | Systematically explore chemical space and identify novel indane-based scaffolds. | nih.govresearchgate.net |

| Density Functional Theory (DFT) | Modeling reaction pathways, transition states, and catalyst-substrate interactions. | Understand reaction mechanisms and rationally design more efficient catalysts and transformations. | researchgate.net |

| Molecular Docking | Simulating the binding of a molecule to a biological target (e.g., a protein). | Predict the biological activity of new indane derivatives and guide medicinal chemistry efforts. | nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with physical or biological properties. | Build models to predict the activity of unsynthesized compounds. | researchgate.net |

Q & A

Q. What are the established synthetic protocols for 6-nitro-2,3-dihydro-1H-inden-5-amine, and how is purity validated?

The compound is synthesized via nitro-functionalization of indene precursors. For example, it serves as a starting material for benzotriazine di-N-oxides using sequential methods (Method D for nitro reduction and Method A for cyclization). Purity is confirmed through (e.g., δ 8.11 ppm for aromatic protons in CDCl) and mass spectrometry (MS (ESI+): m/z 247.0 (M+H)) .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

- : Resolves aromatic and aliphatic proton environments (e.g., δ 3.59 ppm for ethylamino protons in CDCl) .

- : Assigns carbon frameworks, particularly distinguishing nitro and amine substituents.

- MS (ESI+): Confirms molecular weight and fragmentation patterns (e.g., m/z 273.0 for cyclobutyl derivatives) .

Q. What are common intermediates derived from this compound in medicinal chemistry?

The compound is a precursor to tricyclic benzotriazine di-N-oxides (e.g., 15fa and 15fd), which exhibit structural motifs relevant to antimycobacterial research. Derivatives like N-methyl-N-phenyl-6-(phenylselanyl)-2,3-dihydro-1H-inden-5-amine highlight its utility in selenylation reactions .

Advanced Research Questions

Q. How can multi-component reactions be optimized using this compound?

Acridine photocatalysis enables tricomponent decarboxylative coupling, as demonstrated in the synthesis of N-(cyclohexyl(phenyl)methyl)-2,3-dihydro-1H-inden-5-amine. Key parameters include light intensity, catalyst loading, and stoichiometric control of diazo precursors .

Q. What methodologies resolve discrepancies in spectral data for derivatives of this compound?

Discrepancies in shifts (e.g., δ 8.11 ppm in CDCl vs. δ 8.32 ppm in DMSO-d) arise from solvent effects and substituent electronic environments. Cross-validation with and high-resolution MS is recommended .

Q. How does the nitro group influence regioselective functionalization of the indene ring?

The nitro group acts as a meta-directing electrophile, enabling selective amination or halogenation at the 5-position. For example, aminoselenation reactions with arynes yield 6-(phenylselanyl) derivatives, guided by steric and electronic factors .

Q. What crystallographic insights exist for nitro-containing indene derivatives?

While direct data for this compound is limited, related quinoxaline derivatives (e.g., 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline) adopt monoclinic (P21/c) structures. X-ray diffraction reveals planarity of nitro groups (dihedral angle: 7.76° with the quinoxaline core), guiding conformational analysis .

Q. How can computational methods predict reactivity trends for nitro-indene systems?

Density Functional Theory (DFT) simulations correlate nitro group orientation with frontier molecular orbitals. For example, the LUMO of 6-nitro-2,3-dihydro-1H-inden-1-one localizes at the nitro moiety, favoring nucleophilic attacks at adjacent positions .

Methodological Tables

Table 1: Key Spectral Data for Derivatives of this compound

| Derivative | (δ, ppm) | MS (m/z) | Solvent | Reference |

|---|---|---|---|---|

| 15fa | 8.11 (s, 1H), 3.59 (p, J=7.2 Hz, 2H) | 247.0 | CDCl | |

| 15fd | 8.32 (d, J=8.0 Hz, 1H), 4.32 (m, 1H) | 273.0 | DMSO-d | |

| 4y (selenylated) | 7.95 (br s, 1H), 3.07–2.97 (m, 4H) | 339.38 | CDCl |

Table 2: Reaction Optimization Parameters for Multi-Component Syntheses

| Reaction Type | Catalyst | Key Variables | Yield (%) | Reference |

|---|---|---|---|---|

| Decarboxylative amination | Acridine | Light intensity (450 nm), 24 h reflux | 85–92 | |

| Aminoselenation | None (aryne) | Stoichiometric SePh, 80°C | 78 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.